N-Heptyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide
Description
N-Heptyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide is a synthetic derivative of the benzopyran (chromene) scaffold, characterized by a heptyl alkyl chain attached to the carboxamide group at position 2, a hydroxyl group at position 7, and a ketone at position 2. The heptyl chain in this compound likely enhances lipophilicity compared to shorter-chain analogs, influencing its pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
CAS No. |
919120-88-0 |
|---|---|
Molecular Formula |
C17H21NO4 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
N-heptyl-7-hydroxy-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C17H21NO4/c1-2-3-4-5-6-9-18-17(21)16-11-14(20)13-8-7-12(19)10-15(13)22-16/h7-8,10-11,19H,2-6,9H2,1H3,(H,18,21) |
InChI Key |
RFMHNZBTJKAYSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 7-Hydroxy-4-oxo-4H-benzopyran-2-Carboxylic Acid
The benzopyran core is synthesized via Pechmann condensation , combining resorcinol (1,3-dihydroxybenzene) with β-keto esters (e.g., ethyl acetoacetate) in the presence of boron trifluoride etherate . This acid-catalyzed cyclization yields 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid ethyl ester. Hydrolysis under basic conditions (e.g., NaOH/ethanol) converts the ester to the free carboxylic acid.
Carboxylic Acid Activation and Amide Coupling
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with heptylamine in anhydrous dichloromethane. Pyridine is often added to scavenge HCl, enhancing reaction efficiency:
$$
\text{7-Hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Acyl chloride} \xrightarrow{\text{Heptylamine}} \text{N-Heptyl-7-hydroxy-4-oxo-4H-benzopyran-2-carboxamide}
$$
Typical Conditions :
Method 2: Ester Aminolysis with Heptylamine
Direct Aminolysis of Ethyl Ester
The ethyl ester intermediate (from Pechmann condensation) undergoes aminolysis with heptylamine in refluxing toluene. Catalytic pyridine facilitates nucleophilic attack by deprotonating the amine:
$$
\text{Ethyl ester} + \text{Heptylamine} \xrightarrow{\text{pyridine, Δ}} \text{N-Heptyl carboxamide} + \text{Ethanol}
$$
Advantages :
- Avoids carboxylic acid isolation.
- Single-pot reaction reduces purification steps.
Limitations :
Method 3: Cyclocondensation Approaches Using Lewis Acid Catalysts
One-Pot Cyclization and Amidation
A novel approach involves condensing 2,7-dihydroxyacetophenone with diethyl oxalate in the presence of sodium ethoxide , forming the benzopyran ester. Subsequent in-situ reaction with heptylamine and boron trifluoride etherate induces cyclization and amidation:
$$
\text{2,7-Dihydroxyacetophenone} + \text{Diethyl oxalate} \xrightarrow{\text{NaOEt}} \text{Ethyl ester} \xrightarrow{\text{Heptylamine, BF}_3} \text{N-Heptyl carboxamide}
$$
Conditions :
Comparative Analysis of Synthetic Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Reaction Steps | 3 | 2 | 2 |
| Yield (%) | 60–75 | 50–65 | 70–80 |
| Catalyst | SOCl₂ | Pyridine | BF₃ etherate |
| Purification Complexity | High | Moderate | Low |
Key Insights :
- Method 3 offers superior yields and fewer steps but requires stringent moisture control.
- Method 1 is preferable for gram-scale synthesis due to established protocols.
Purification and Characterization Techniques
Crystallization
Crude product is dissolved in ethyl acetate and precipitated via slow water addition, yielding crystalline material.
Spectroscopic Analysis
- ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 2.5–3.0 ppm (heptyl CH₂), and δ 12.1 ppm (hydroxy group).
- IR : Stretches at 1650 cm⁻¹ (amide C=O) and 1720 cm⁻¹ (ketone C=O).
Challenges and Optimization Strategies
Byproduct Formation
Elimination of the heptyl chain during cyclization (Method 3) generates 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid as a byproduct. Adding methanesulfonic acid post-reaction minimizes this issue.
Chemical Reactions Analysis
Types of Reactions
N-Heptyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Substitution: The heptyl chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, bases such as potassium carbonate or sodium hydride.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
N-Heptyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-Heptyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: The hydroxy group can scavenge free radicals, thereby reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Neuroprotective Effects: The compound may protect neurons from oxidative damage and apoptosis, potentially benefiting neurodegenerative disease treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzopyran Carboxamides
Key structural analogs differ in alkyl chain length, substituent positions, and functional groups. Below is a comparative analysis based on available
Key Differences and Implications
Longer alkyl chains may also influence metabolic stability. For example, heptyl derivatives could undergo slower hepatic oxidation compared to shorter chains, prolonging half-life but increasing risk of accumulation.
However, steric hindrance from the heptyl chain might reduce accessibility to reactive oxygen species compared to the butyl analog . The 3-phenyl-4-substituted ethoxy-phenyl derivative (from patent data ) lacks a carboxamide group but includes a bulky aromatic substituent, enabling distinct receptor interactions (e.g., estrogen receptor binding). This highlights how minor structural changes drastically alter target specificity.
Biological Activity :
- The heptyl carboxamide derivative’s lipophilicity may enhance its ability to penetrate lipid-rich tissues or cross the blood-brain barrier, making it suitable for neurological targets.
- In contrast, the butyl analog ’s moderate solubility could favor systemic antioxidant effects without significant tissue accumulation .
- The patented benzopyran derivative demonstrates how replacing the carboxamide with ethoxy-phenyl groups shifts activity toward hormone receptor modulation, illustrating the scaffold’s versatility.
Research Findings and Trends
- Synthetic Accessibility : Shorter alkyl chains (e.g., butyl) are easier to synthesize and purify compared to heptyl derivatives, which may require specialized techniques to avoid side reactions .
- Thermodynamic Stability : The heptyl chain’s flexibility could reduce crystallinity, impacting formulation stability. This contrasts with rigid aryl-substituted analogs (e.g., 3-phenyl derivatives), which often exhibit higher melting points .
Biological Activity
N-Heptyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of antioxidant properties and its implications in various therapeutic applications. This article explores the synthesis, biological activity, and potential applications of this compound based on diverse research findings.
Synthesis and Structure
The synthesis of this compound involves several chemical reactions that can be derived from 7-hydroxychroman derivatives. The general synthetic pathway includes the formation of the carboxamide from the corresponding carboxylic acid and an amine under dehydrating conditions. The structural formula can be represented as follows:
This compound features a heptyl chain, which is significant for its biological activity, particularly in enhancing lipid solubility and bioavailability.
Antioxidant Properties
Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. A study evaluating a series of 7-hydroxychroman derivatives found that specific N-alkyl amides demonstrated potent inhibition of lipid peroxidation initiated by Fe²⁺ and ascorbic acid in rat brain homogenates. Notably, compounds with longer alkyl chains showed enhanced antioxidant efficacy, with some exhibiting three times the potency of Trolox, a well-known antioxidant .
| Compound | Lipid Peroxidation Inhibition (IC50) |
|---|---|
| Trolox | 100 µM |
| Compound 4e (nonyl) | 33 µM |
| Compound 4f (decyl) | 30 µM |
| Compound 4g (undecyl) | 25 µM |
The antioxidant mechanism is primarily attributed to the ability of these compounds to scavenge free radicals and inhibit oxidative stress pathways. The presence of hydroxyl groups in the structure is critical for radical scavenging activity, as they can donate hydrogen atoms to free radicals, thus stabilizing them .
Case Studies
- Neuroprotective Effects : A study focused on neuroprotection demonstrated that N-heptyl derivatives could reduce oxidative stress markers in neuronal cells exposed to oxidative insults. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a pivotal role.
- Anti-inflammatory Activity : Another investigation into related compounds revealed that they could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating conditions characterized by chronic inflammation.
Research Findings
Recent studies have highlighted various aspects of the biological activity of benzopyran derivatives:
- Lipid Solubility : The heptyl group enhances lipid solubility, facilitating better absorption and distribution in biological systems.
- Comparative Studies : Compounds with varying alkyl chain lengths were compared, revealing that longer chains generally resulted in increased biological activity due to improved membrane permeability .
Q & A
Q. What are the recommended synthetic routes for N-Heptyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide?
The synthesis typically involves coupling reactions between the benzopyran core and heptyl-carboxamide substituents. Key steps include:
- Core formation : Cyclization of substituted salicylaldehydes with diketones under acidic conditions to form the 4-oxo-4H-1-benzopyran scaffold .
- Substituent introduction : Alkylation or acylation reactions to attach the heptyl chain and carboxamide group. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often used as a coupling agent for carboxamide formation, as seen in analogous benzopyran syntheses .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) yields >90% purity .
Q. How can researchers confirm the structure of this compound using spectroscopic methods?
A multi-technique approach is essential:
- 1H/13C NMR : Confirm the benzopyran core (δ 6.8–8.2 ppm for aromatic protons) and heptyl chain (δ 0.8–1.5 ppm for CH2/CH3 groups). The carboxamide NH proton appears as a broad singlet near δ 6.5–7.0 ppm .
- IR spectroscopy : Detect the carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and hydroxyl (O-H) at ~3200–3400 cm⁻¹ .
- LCMS/HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .
Q. What solubility and formulation challenges are associated with this compound, and how can they be addressed?
The compound’s poor aqueous solubility (due to the hydrophobic heptyl chain) requires formulation optimization:
- Co-solvents : Use DMSO or ethanol (10–20% v/v) for in vitro studies .
- Micellar systems : Incorporate surfactants like Tween-80 (0.1–1%) to enhance bioavailability .
- pH adjustment : Deprotonate the phenolic -OH group (pKa ~9–10) in alkaline buffers for improved solubility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
Focus on systematic modifications:
- Heptyl chain variation : Replace with shorter (C3–C5) or branched alkyl groups to assess hydrophobicity-impacted activity .
- Substituent positioning : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) at the 7-hydroxy position to modulate hydrogen-bonding interactions .
- Bioisosteric replacement : Substitute the carboxamide with sulfonamide or urea groups to evaluate binding affinity changes .
Q. What methodological strategies are recommended for assessing bioactivity in enzyme inhibition assays?
- Kinetic assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to monitor real-time inhibition of target enzymes like kinases or proteases .
- Dose-response curves : Calculate IC50 values with 8–12 concentration points (e.g., 0.1–100 μM) and triplicate measurements .
- Control experiments : Include positive controls (e.g., staurosporine for kinases) and validate selectivity via counter-screening against unrelated enzymes .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 or EGFR), focusing on hydrogen bonds with the carboxamide and hydroxyl groups .
- ADMET prediction : Employ SwissADME to estimate logP (target <5), CYP450 inhibition, and bioavailability scores .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, prioritizing derivatives with RMSD <2 Å .
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
- Cross-validation : Compare NMR shifts with structurally analogous benzopyrans (e.g., 4-oxo-4H-1-benzopyran-2-carboxamide derivatives) to identify anomalous peaks .
- Isotopic labeling : Synthesize deuterated analogs to confirm assignments of overlapping proton signals (e.g., aromatic vs. NH protons) .
- X-ray crystallography : Resolve ambiguous regions (e.g., heptyl chain conformation) via single-crystal diffraction studies .
Q. What advanced methods ensure high purity for in vivo studies?
- HPLC-DAD : Use C18 columns (5 μm, 250 × 4.6 mm) with acetonitrile/water (0.1% TFA) gradients to achieve >99% purity .
- Elemental analysis : Confirm stoichiometry (C, H, N) within ±0.4% of theoretical values .
- Thermogravimetric analysis (TGA) : Detect residual solvents (e.g., DMF) with <0.1% thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
